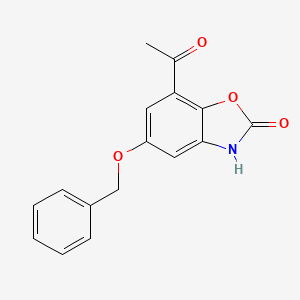
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone
Vue d'ensemble
Description
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone is a complex organic compound with a unique structure that includes an acetyl group, a benzyloxy group, and a benzoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where the hydroxyl group of the benzoxazole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the benzoxazole derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce the acetyl group to an alcohol.
Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions, often facilitated by bases or catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl bromide in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone is unique due to its specific combination of functional groups and the benzoxazole ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
861841-89-6 |
|---|---|
Formule moléculaire |
C16H13NO4 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
7-acetyl-5-phenylmethoxy-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H13NO4/c1-10(18)13-7-12(8-14-15(13)21-16(19)17-14)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,19) |
Clé InChI |
SDXZTTNODGPWNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C2C(=CC(=C1)OCC3=CC=CC=C3)NC(=O)O2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
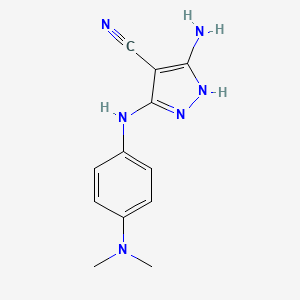
![4-(Aminocarbonyl)-3-[(cyclopropylmethyl)amino]benzoic acid](/img/structure/B8453748.png)


![Benzeneacetamide,4-[(6,7-dimethoxy-4-quinazolinyl)oxy]-n-[5-(dimethylamino)-2-pyridinyl]-2-methoxy-](/img/structure/B8453763.png)

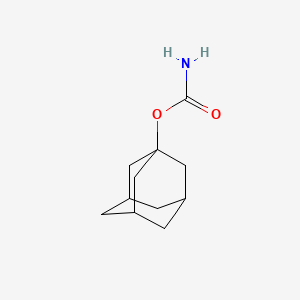
![5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-amine](/img/structure/B8453781.png)
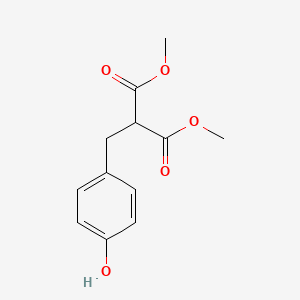
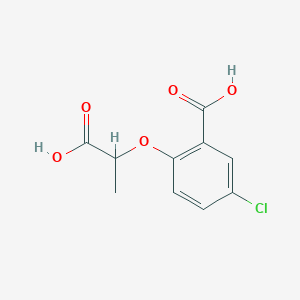

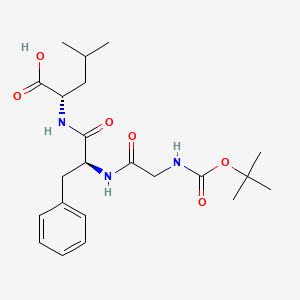
![3-(4-Chlorophenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8453842.png)
![Acetamide, 2,2,2-trifluoro-N-[(4-hydroxyphenyl)methyl]-](/img/structure/B8453848.png)
